molecular formula C15H17ClO B14270665 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane CAS No. 131984-22-0

7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane

Cat. No.: B14270665
CAS No.: 131984-22-0
M. Wt: 248.75 g/mol
InChI Key: WQCZGVIESRDDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[24]heptane is an organic compound characterized by its unique spirocyclic structure The compound features a spiro linkage between a cycloheptane ring and an oxirane ring, with a chlorophenyl group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a β-keto ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable base.

    Final Assembly: The final step involves the condensation of the spirocyclic core with the chlorophenyl group under appropriate reaction conditions, such as the use of a strong acid or base as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as high thermal stability and mechanical strength.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of the target. The chlorophenyl group can further enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

  • 7-[(4-Methylphenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane
  • 7-[(4-Bromophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane
  • 7-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, methyl, bromine, fluorine).
  • Reactivity: The presence of different substituents can significantly affect the compound’s reactivity, particularly in substitution and oxidation reactions.
  • Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.

This detailed article provides a comprehensive overview of 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[24]heptane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO/c1-14(2)8-7-12(15(14)10-17-15)9-11-3-5-13(16)6-4-11/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCZGVIESRDDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C13CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711389
Record name 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131984-22-0
Record name 7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.